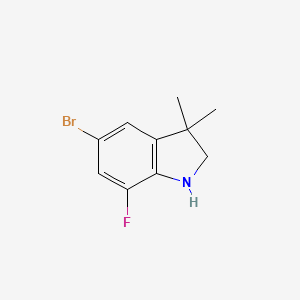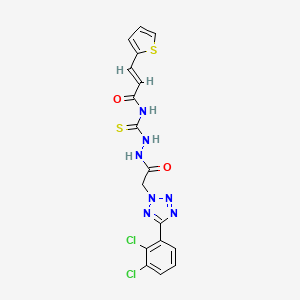
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, tetrazole, thiophene, and acrylamide moieties, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Tetrazole Ring: This step involves the reaction of 2,3-dichlorophenyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Acetylation: The tetrazole intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Thioamide Formation: The acetylated tetrazole is reacted with thiophene-2-carboxylic acid and thionyl chloride to form the thioamide linkage.
Acrylamide Addition: Finally, the thioamide intermediate is reacted with acryloyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide: This compound is unique due to its combination of dichlorophenyl, tetrazole, thiophene, and acrylamide moieties.
Other Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Thioamide Compounds: Molecules containing thioamide linkages with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H13Cl2N7O2S2 |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
(E)-N-[[[2-[5-(2,3-dichlorophenyl)tetrazol-2-yl]acetyl]amino]carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C17H13Cl2N7O2S2/c18-12-5-1-4-11(15(12)19)16-22-25-26(24-16)9-14(28)21-23-17(29)20-13(27)7-6-10-3-2-8-30-10/h1-8H,9H2,(H,21,28)(H2,20,23,27,29)/b7-6+ |
InChI-Schlüssel |
NSVIDMFNNSVQLG-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC(=O)NNC(=S)NC(=O)/C=C/C3=CC=CS3 |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC(=O)NNC(=S)NC(=O)C=CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
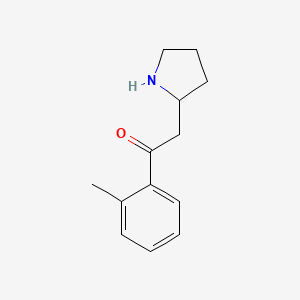
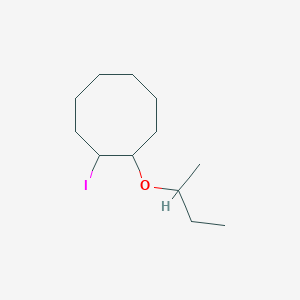



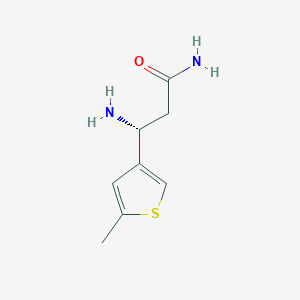
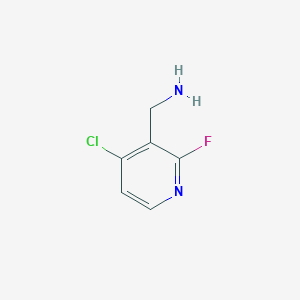
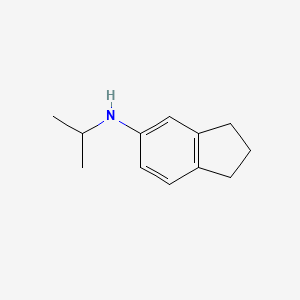
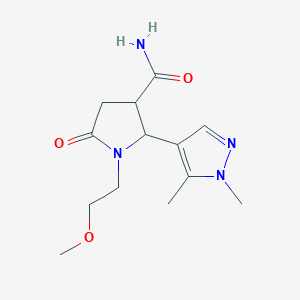
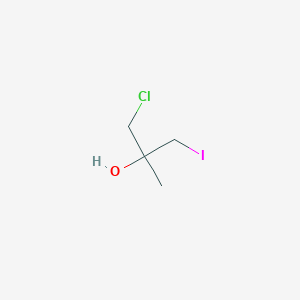
![2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302641.png)
